molecular formula C10H12Br4O B2806705 1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 252332-04-0

1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B2806705
CAS No.: 252332-04-0
M. Wt: 467.821
InChI Key: OPEYARDNCSVPII-UHFFFAOYSA-N
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Description

1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one is a chemical compound with the molecular formula C10H12Br4O . It has an average mass of 467.818 Da and a monoisotopic mass of 463.762146 Da .

Scientific Research Applications

Chemical Reactions and Synthesis

1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one, a compound related to the 1,7-cyclohexenonorbornadiene system, has been utilized in various chemical reactions and synthesis processes. For instance, Paquette et al. (1986) explored the dibromocyclopropanation of 2,3-Dimethylene-7-oxabicyclo[2.2.1]heptane and its subsequent reactions, demonstrating the compound's versatility in organic synthesis (Paquette, Kravetz, & Charumilind, 1986).

Structural Analysis and Crystallography

In the field of crystallography, the structure of related bicyclic compounds has been a subject of interest. For example, the redetermination of the crystal structure of 1,2,4,7-anti-tetramethylbicyclo[2.2.1]heptan-2-yl cation by Laube (1994) provided insights into the structural features of these types of compounds, contributing to a deeper understanding of their chemical properties (Laube, 1994).

Synthesis of Derivatives

The compound has been instrumental in the synthesis of various derivatives. For instance, Vostrikov et al. (2001) studied the reactions of (-)-(1S,4R)-1-vinyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one, leading to the development of novel compounds and highlighting the potential for creating diverse derivatives (Vostrikov, Abutkov, & Miftakhov, 2001).

Applications in Stereochemistry

The compound's relevance extends to stereochemistry as well. Ishizuka et al. (1990) achieved the stereoselective preparation of diastereomerically pure 2-hydroxy-7, 7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids, showcasing its utility in the preparation of chiral auxiliaries (Ishizuka, Kimura, Ishibuchi, & Kunieda, 1990).

Properties

IUPAC Name

1,7-dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br4O/c1-8(2)6(15)10(14)4-3-9(8,5(10)11)7(12)13/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEYARDNCSVPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2(CCC1(C2Br)C(Br)Br)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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